Cas no 79758-03-5 (1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-)

1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-
- 4-(Bromomethyl)-4'-chloro-1,1'-biphenyl
- 1-(bromomethyl)-4-(4-chlorophenyl)benzene
- DB-395801
- CS-0455897
- AS-9917
- 4'-bromomethyl-4-chlorobiphenyl
- 79758-03-5
- MFCD15146808
- SCHEMBL6756387
- AKOS027385268
- SJJKBSRJGARHDJ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
- InChIKey: SJJKBSRJGARHDJ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl
計算された属性
- 精确分子量: 279.96544g/mol
- 同位素质量: 279.96544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 0Ų
1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110533-1g |
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |
79758-03-5 | 1g |
£289.00 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526564-1g |
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |
79758-03-5 | 98% | 1g |
¥4831.00 | 2024-07-28 | |
Crysdot LLC | CD12030267-1g |
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |
79758-03-5 | 97% | 1g |
$387 | 2024-07-24 |
1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro-に関する追加情報
Introduction to 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- (CAS No. 79758-03-5) and Its Emerging Applications in Chemical Biology
The compound 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- (CAS No. 79758-03-5) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by the presence of both bromomethyl and chloro substituents at the 4th positions of its two aromatic rings, has garnered attention due to its versatile structural features and reactivity. The unique combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of biphenyl-based scaffolds due to their inherent biological activity and structural stability. The bromomethyl group at one ring and the chloro group at the other provide distinct handles for further functionalization, enabling chemists to design molecules with tailored properties. This compound has been employed in various synthetic pathways, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.
One of the most compelling aspects of 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- is its utility in generating libraries of compounds for high-throughput screening. The ability to rapidly modify its structure allows researchers to explore a wide range of biological targets. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, given the prevalence of biphenyl motifs in known kinase inhibitors. The bromomethyl group can be readily converted into other functional moieties such as alcohols or amines, while the chloro group can undergo nucleophilic substitution reactions, providing multiple avenues for structural diversification.
Recent studies have highlighted the role of this compound in developing targeted therapies for neurological disorders. The biphenyl core is known to interact favorably with biological targets due to its planar structure and aromaticity. By incorporating additional functional groups that enhance binding affinity or selectivity, researchers aim to create molecules that can modulate disease-related pathways. For example, modifications at the bromomethyl and chloro positions have been shown to influence binding interactions with specific protein targets, making this compound a promising candidate for further medicinal chemistry investigations.
The synthetic accessibility of 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- (CAS No. 79758-03-5) also contributes to its appeal in industrial settings. The compound can be synthesized through well-established methods involving halogenation and cross-coupling reactions, ensuring scalability and cost-effectiveness. This accessibility is crucial for drug discovery programs where large quantities of intermediates are often required for both preclinical studies and commercial production.
In addition to its pharmaceutical applications, this biphenyl derivative has found utility in materials science. The rigid structure of biphenyl-based compounds often imparts desirable physical properties such as thermal stability and mechanical strength. Researchers have explored its incorporation into polymers and organic electronic materials where such characteristics are beneficial. The presence of bromomethyl and chloro groups further enhances its versatility by allowing post-synthetic modifications that can fine-tune material properties.
The chemical reactivity of 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- is also noteworthy from a mechanistic standpoint. The bromomethyl group is highly reactive towards nucleophiles and can participate in various transformations including alkylation, etherification, and polymerization reactions. Conversely, the chloro group is more selective but still amenable to substitution under appropriate conditions. This balance between reactivity and selectivity makes it an ideal building block for constructing complex molecular architectures.
As research continues to evolve, new applications for 1,1'-Biphenyl, 4-(bromomethyl)-4'-chloro- are likely to emerge. Advances in computational chemistry and machine learning are enabling more efficient virtual screening processes, which could accelerate the discovery of novel derivatives with enhanced biological activity. Furthermore, green chemistry principles are being increasingly integrated into synthetic methodologies, prompting investigations into more sustainable routes for producing this compound.
In conclusion,1,1'-Biphenyl, 4-(bromomethyl)-,4'-chloro- (CAS No. 79758-03-5) stands as a testament to the power of molecular design in addressing complex scientific challenges. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry with far-reaching implications across multiple disciplines including pharmaceuticals and materials science. As our understanding of biological systems grows more sophisticated,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology.
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